

Head-to-head comparison of different total synthesis routes for (+)-Lysergic acid

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Compound of Interest

Compound Name: (+)-Lysergic acid

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A Comparative Analysis of Total Synthesis Routes for (+)-Lysergic Acid

For decades, the complex tetracyclic structure of **(+)-lysergic acid**, a key precursor to a range of ergot alkaloids with significant physiological activity, has presented a formidable challenge to synthetic organic chemists. The pursuit of its total synthesis has driven the development of novel synthetic strategies and methodologies. This guide provides a head-to-head comparison of prominent total synthesis routes, offering researchers, scientists, and drug development professionals a comprehensive overview of these chemical endeavors. The comparison focuses on key metrics such as overall yield, step count, and the strategic approach to the construction of the ergoline core, supported by detailed experimental data and protocols.

Quantitative Comparison of Synthetic Routes

The efficiency and practicality of a synthetic route are critical considerations in drug development and chemical research. The following table summarizes the key quantitative data for several landmark total syntheses of **(+)-lysergic acid**, allowing for a direct comparison of their overall performance.

| Principal Investigator(s) | Year Published | Key Strategy | Starting Material(s) | Total Steps (Longest Linear Sequence) | Overall Yield (%) |
|---------------------------|----------------|---|---|---------------------------------------|---|
| R.B. Woodward | 1956 | 3- Friedel-Crafts acylation, Aldol condensation | Carbethoxy- 4-piperidone and Phenylhydrazine | ~18 | Not explicitly reported, but estimated to be low |
| W. Oppolzer | 1981 | Intramolecular imino-Diels- Alder reaction | 4- Hydroxymethyl- 1-tosylindole | 11 | 3.9[1] |
| J.B. Hendrickson | 2004 | Suzuki coupling, Aldol condensation | 4- Bromoindole and Isocinchomeric acid | 8 | 10.6 |
| T. Fukuyama | 2013 | Evans aldol reaction, Ring-closing metathesis, Intramolecular r Heck reaction | Chiral oxazolidinone auxiliary | 19 | 12[2] |
| Y. Jia | 2013 | Pd-catalyzed indole synthesis, Ring-closing metathesis, Intramolecular r Heck reaction | (R)-4- chlorotryptophan derivative | 12 | 12.7[3] |

| | | | | | |
|------------|------|--|--|---|-------|
| J.M. Smith | 2023 | Dearomative coupling, Cyclization of a halopyridine with a 4-haloindole derivative | Iodopyridine and a 4-haloindole derivative | 6 | 12[4] |
|------------|------|--|--|---|-------|

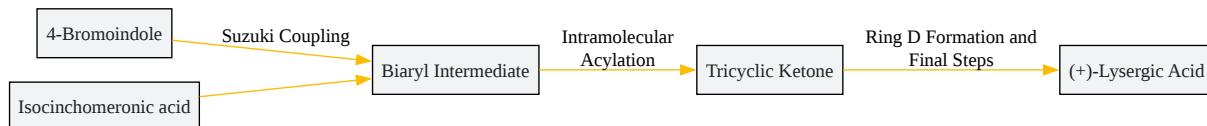
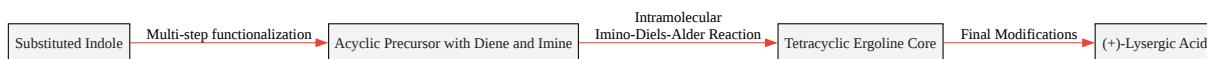
Visualizing the Synthetic Pathways

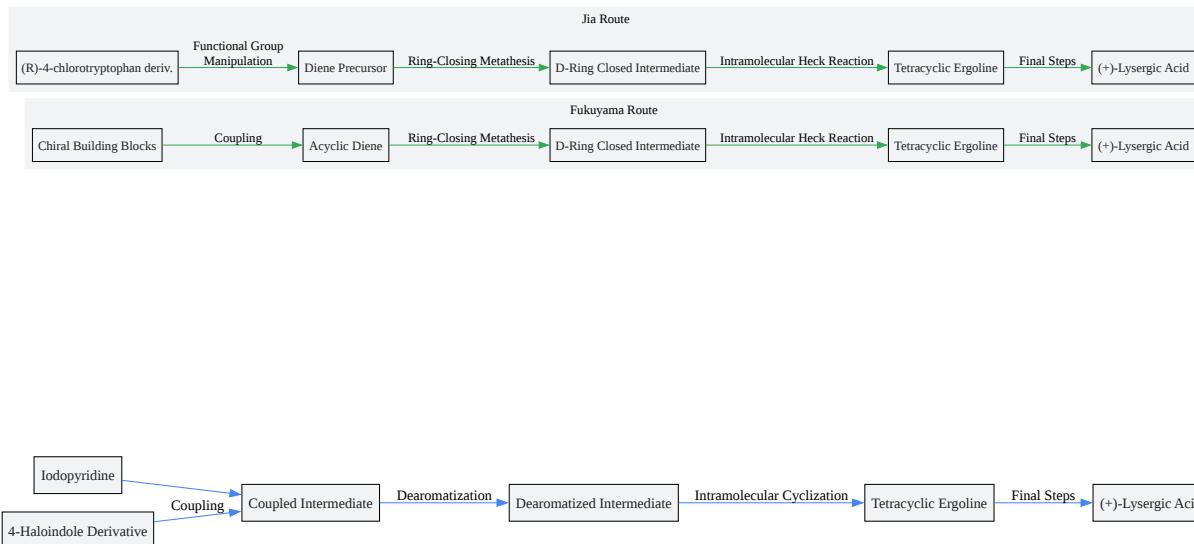
The strategic differences between the various total syntheses can be effectively visualized through logical flow diagrams. The following diagrams, generated using the DOT language, illustrate the overarching strategy for the construction of the tetracyclic ergoline skeleton in each of the compared syntheses.



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Caption: Woodward's convergent strategy for **(+)-lysergic acid** synthesis.





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